molecular formula C11H16NO4- B12369912 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-

Cat. No.: B12369912
M. Wt: 226.25 g/mol
InChI Key: VXIIZQXOIDYWBS-BWZBUEFSSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- typically involves the use of photochemical reactions. One practical method includes the photochemical decomposition of CHF2-substituted pyrazolines . This approach is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure . The compound’s bicyclic structure allows it to fit into the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

  • BOC-DL-Proline Ethyl Ester
  • (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
  • 2,2,2-Trifluoroacetic Acid
  • (1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
  • 2-Azabicyclo[3.1.0]hexane-3-carbonitrile

Uniqueness

What sets 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- apart from similar compounds is its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This unique structure contributes to its effectiveness as a reagent and its ability to interact with specific molecular targets .

Properties

Molecular Formula

C11H16NO4-

Molecular Weight

226.25 g/mol

IUPAC Name

(1R,3R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8-/m1/s1

InChI Key

VXIIZQXOIDYWBS-BWZBUEFSSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-]

Origin of Product

United States

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